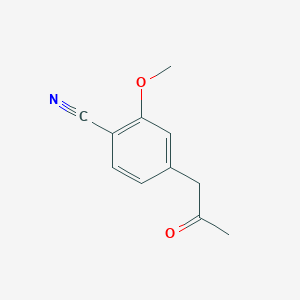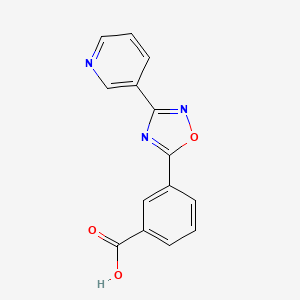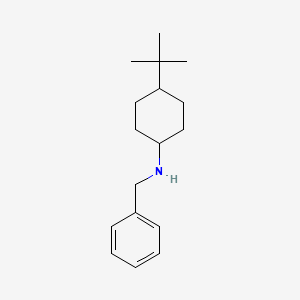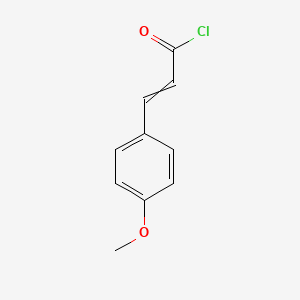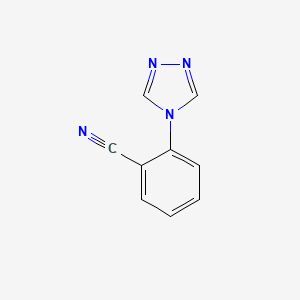
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE
Overview
Description
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .
Scientific Research Applications
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different chemical properties and reactivity.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with similar structural features but different functional groups.
2-[1,2,4]Triazol-4-yl-ethylamine: A triazole derivative with applications in coordination chemistry.
Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |
InChI Key |
HETMGRVRXBYCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
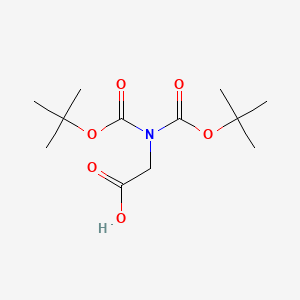
![2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8754606.png)

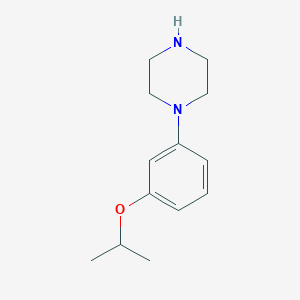

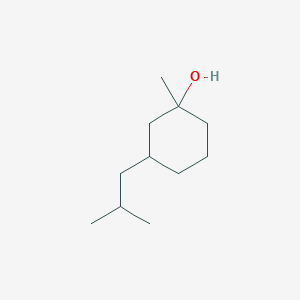
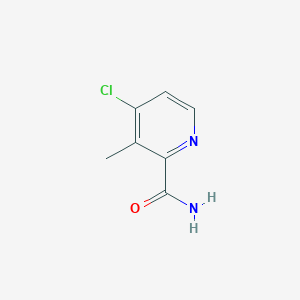
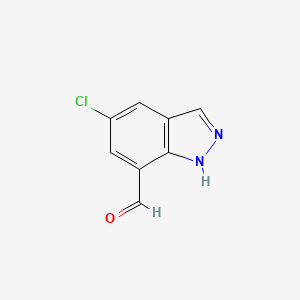
![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)
